molecular formula C18H23N3O2 B361937 2-ethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide CAS No. 912909-98-9

2-ethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No.: B361937
CAS No.: 912909-98-9
M. Wt: 313.4g/mol
InChI Key: FTLIIDKRAZGZFS-UHFFFAOYSA-N
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Description

2-ethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, an oxadiazole ring, and a butanamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Properties

CAS No.

912909-98-9

Molecular Formula

C18H23N3O2

Molecular Weight

313.4g/mol

IUPAC Name

2-ethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide

InChI

InChI=1S/C18H23N3O2/c1-3-12(4-2)18(22)19-17-16(20-23-21-17)15-10-9-13-7-5-6-8-14(13)11-15/h9-12H,3-8H2,1-2H3,(H,19,21,22)

InChI Key

FTLIIDKRAZGZFS-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=NON=C1C2=CC3=C(CCCC3)C=C2

Canonical SMILES

CCC(CC)C(=O)NC1=NON=C1C2=CC3=C(CCCC3)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is first hydrogenated to form 5,6,7,8-tetrahydro-2-naphthalenylamine. This intermediate is then reacted with ethyl butanoate under specific conditions to form the desired butanamide derivative. The oxadiazole ring is introduced through a cyclization reaction involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-ethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide is unique due to its combination of a naphthalene ring, an oxadiazole ring, and a butanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

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